molecular formula C16H18O3S B12846134 1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene

1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene

Katalognummer: B12846134
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: WLJISUHUUIXRBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene is an organic compound with a complex structure that includes methoxy and sulfinyl functional groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene typically involves multiple steps, starting with the preparation of the methoxybenzene derivatives. The synthetic route may include:

    Methoxylation: Introduction of methoxy groups to the benzene ring.

    Sulfinylation: Addition of sulfinyl groups to the methoxybenzene intermediate.

    Methylation: Methylation of the sulfinylated intermediate to achieve the final compound.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene can be compared with similar compounds such as:

    1-Methoxy-3-(methylsulfinyl)benzene: Similar structure but lacks the additional methoxyphenyl group.

    1-Methoxy-3-methylbenzene: Contains a methoxy group but lacks the sulfinyl and methoxyphenyl groups.

    3-Methoxyphenyl methyl sulfoxide: Similar sulfinyl group but different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H18O3S

Molekulargewicht

290.4 g/mol

IUPAC-Name

1-methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene

InChI

InChI=1S/C16H18O3S/c1-18-15-7-3-5-13(9-15)11-20(17)12-14-6-4-8-16(10-14)19-2/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

WLJISUHUUIXRBF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CS(=O)CC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.